2-Fluoropent-4-ynoic acid
Overview
Description
2-Fluoropent-4-ynoic acid is a fluorinated organic compound characterized by a five-carbon chain with a triple bond between the fourth and fifth carbon atoms and a fluorine atom attached to the second carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoropent-4-ynoic acid can be synthesized through several methods, including:
Halogenation and Hydrolysis: Starting with pent-4-ynoic acid, the compound can be fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) followed by hydrolysis.
Grignard Reaction: Reacting a Grignard reagent (such as ethyl magnesium bromide) with a suitable fluorinated precursor, followed by oxidation and hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above methods, ensuring high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form carboxylic acids or ketones.
Reduction: The fluorine atom can be reduced, although this is less common.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Pent-4-ynoic acid, pent-4-en-1-oic acid.
Reduction: 2-Fluoropentan-1-ol.
Substitution: Various fluorinated derivatives.
Scientific Research Applications
2-Fluoropent-4-ynoic acid finds applications in several fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoropent-4-ynoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Pent-4-ynoic acid
2-Fluoropentanoic acid
3-Fluoropentanoic acid
Properties
IUPAC Name |
2-fluoropent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2/c1-2-3-4(6)5(7)8/h1,4H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCQVFLHNXILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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